molecular formula C21H23N3O2 B15036492 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide CAS No. 612047-98-0

3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide

Cat. No.: B15036492
CAS No.: 612047-98-0
M. Wt: 349.4 g/mol
InChI Key: HGPPYUYJRLLLIH-PXLXIMEGSA-N
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Description

This compound is a synthetic hydrazide derivative featuring a carbazole core linked to a furan-2-yl ethylidene group via a hydrazide bridge. Its molecular formula is C22H22N4O, with a molecular weight of ~335.4 g/mol . The hydrazide linkage (-NH-N=C-) enables diverse chemical interactions, including hydrogen bonding and chelation, making it relevant in medicinal chemistry and materials science .

Properties

CAS No.

612047-98-0

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C21H23N3O2/c1-15(20-11-6-14-26-20)22-23-21(25)12-13-24-18-9-4-2-7-16(18)17-8-3-5-10-19(17)24/h2,4,6-7,9,11,14H,3,5,8,10,12-13H2,1H3,(H,23,25)/b22-15+

InChI Key

HGPPYUYJRLLLIH-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=CO4

Origin of Product

United States

Biological Activity

3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide is a complex organic compound that integrates a carbazole backbone with a furan-substituted ethylidene moiety, linked through a hydrazide functional group. This unique structure suggests significant potential for diverse biological activities, which have been the focus of various studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2C_{21}H_{23}N_{3}O_{2}, and its CAS number is 612047-98-0. The structural complexity allows for various interactions with biological targets, which may lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds derived from carbazole and furan moieties exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are some key findings related to the biological activity of the compound:

Antimicrobial Activity

Several studies have demonstrated that similar carbazole derivatives possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to carbazole have shown effective inhibition against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Zones of inhibition have been reported in the range of 12.6–26.08 mm at concentrations as low as 50 µg/mL .
  • Antifungal Activity : Similar derivatives have also displayed antifungal properties against pathogens like Candida albicans and Aspergillus niger, with inhibition zones ranging from 7.91 to 16.8 mm .

Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively studied:

  • Cell Line Studies : Compounds structurally related to 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide have shown antiproliferative effects against various cancer cell lines, including ovarian carcinoma (PA1) and prostate carcinoma (PC3 and DU145). The IC50 values for these compounds ranged from 8 to 20 µM .

Neuroprotective Effects

Research has indicated that certain carbazole derivatives exhibit neuroprotective properties:

  • Mechanism of Action : Compounds with similar structures have been observed to protect neuronal cells from glutamate-induced injury, possibly through antioxidative mechanisms .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound Biological Activity Study Reference
N-substituted carbazolesAntibacterial against S. aureus, E. coli
Carbazole derivativesAntifungal against C. albicans, A. niger
PyrrolocarbazolesAntiproliferative (IC50: 46–75 nM)
Neuroprotective carbazolesProtects HT22 cells from glutamate toxicity

The mechanisms by which 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide exerts its biological effects may involve:

  • Interaction with Enzymatic Targets : Similar compounds have been shown to inhibit specific enzymes linked to cancer proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidative properties of these compounds may contribute to their neuroprotective effects.

Comparison with Similar Compounds

Structural Modifications and Key Features

The compound’s uniqueness lies in its hybrid carbazole-furan-hydrazide architecture. Below is a comparative analysis with structurally related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological/Chemical Implications
Target Compound Furan-2-yl ethylidene, carbazole 335.4 Furan’s electron-rich ring enhances reactivity; carbazole provides planar aromaticity. Potential antimicrobial and anticancer activity due to heterocyclic synergy .
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide 2-Hydroxyphenyl, tetrahydrocarbazole 375.5 Hydroxyl group improves solubility; saturated carbazole reduces aromaticity. Enhanced bioavailability; potential neuroprotective applications .
N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide 4-Nitrobenzylidene, tetrahydrocarbazole 407.4 Nitro group introduces strong electron-withdrawing effects. Increased reactivity in electrophilic substitutions; possible antiparasitic activity .
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide 2-Methoxyphenyl, carbazole 401.5 Methoxy group enhances lipophilicity and membrane permeability. Anticancer activity reported via apoptosis induction .
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide Indole-3-ylmethylene, carbazole 393.4 Indole moiety enables interactions with tryptophan-binding enzymes. Dual targeting of serotonin receptors and kinase pathways .

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., methoxy, hydroxyl) : Improve solubility and bioavailability but may reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., nitro) : Enhance electrophilic reactivity, favoring interactions with nucleophilic biological targets (e.g., DNA, enzymes) .
  • Heterocyclic Variations (furan vs. indole) : Furan’s oxygen atom supports hydrogen bonding, while indole’s nitrogen enables enzyme inhibition via π-stacking .

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